molecular formula C10H14FN B1611854 1-(4-Fluorophenyl)butan-2-amine CAS No. 23292-09-3

1-(4-Fluorophenyl)butan-2-amine

Cat. No. B1611854
CAS RN: 23292-09-3
M. Wt: 167.22 g/mol
InChI Key: ZMIKPURLVPIOCM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)butan-2-amine is an organic compound . It is one of the numerous organic compounds that compose the comprehensive catalog of life science products .


Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)butan-2-amine is represented by the InChI code: 1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H . This indicates that the molecule consists of a butan-2-amine group attached to a 4-fluorophenyl group.


Physical And Chemical Properties Analysis

1-(4-Fluorophenyl)butan-2-amine has a molecular weight of 203.69 . It is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

  • Blood Pressure and Toxicity Analysis : A study by Lands (1952) investigated the effects of related compounds on blood pressure, finding that primary amines like 1-(4-Fluorophenyl)butan-2-amine have significant pressor activity, which diminishes with alkyl substitution.

  • Nucleophilic Substitution Reactions : Research by Rappoport and Ta-Shma (1971) studied the substitution reactions of similar compounds, revealing interesting insights into the reaction kinetics and mechanism.

  • Noncovalent Interactions in Crystal Structures : A study conducted by El-Emam et al. (2020) focused on the crystal structures and noncovalent interactions in N-substituted derivatives, which is crucial for understanding the physical and chemical properties of such compounds.

  • Anticancer Activity : Asong et al. (2019) synthesized new analogs of a related compound, finding some with promising anticancer properties, highlighting the potential medical applications.

  • Ortho Lithiation Directing Effect : A study by Faigl et al. (1998) explored the unique directing effects of fluorine in lithiation reactions, which is significant for synthetic chemistry involving such compounds.

  • Amine Nucleophiles in Rearrangement Reactions : Research by Blakemore, Chiva, and Thistlethwaite (2011) demonstrated the rearrangement of related compounds via an azetidinium cation intermediate, an important reaction in organic synthesis.

  • Decarboxylative Coupling in Organic Chemistry : Moon, Jang, and Lee (2009) investigated the palladium-catalyzed decarboxylative coupling, a reaction relevant to the synthesis of compounds like 1-(4-Fluorophenyl)butan-2-amine.

  • Chromosomal Proteins Distribution Study : A study by Cuéllar et al. (1991) used a related fluorogenic reagent to detect primary amines, demonstrating its utility in differentiating chromosome regions.

  • Chiral Recognition and Interactions : Research by Ciavardini et al. (2013) explored the effect of fluorine substitution on chiral recognition, relevant for understanding the stereochemistry of such compounds.

Safety and Hazards

The compound is classified as a warning under the GHS07 standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(4-fluorophenyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIKPURLVPIOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591444
Record name 1-(4-Fluorophenyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)butan-2-amine

CAS RN

23292-09-3
Record name α-Ethyl-4-fluorobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23292-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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